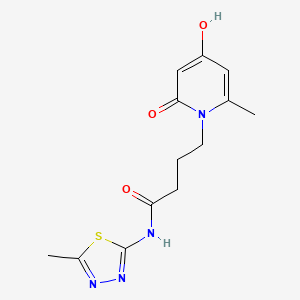
N-(1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole moiety linked to a benzamide structure, which is further substituted with methoxy and nitro groups. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound under basic conditions.
Methoxylation: The methoxy groups are introduced via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base.
Amidation: The final step involves the formation of the benzamide linkage. This can be accomplished by reacting the benzothiazole derivative with 4,5-dimethoxy-2-nitrobenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)
Substitution: Halogenating agents, nitrating mixtures, sulfonating agents
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups
Reduction: Conversion of nitro group to amino group
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities associated with benzothiazole derivatives.
Biological Studies: Used in studies to understand the interaction of benzothiazole compounds with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to bind to various biological targets, modulating their activity. The nitro and methoxy groups can influence the compound’s electronic properties, enhancing its binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide: can be compared with other benzothiazole derivatives:
N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide: Similar in structure but with a sulfonamide group instead of a benzamide linkage.
N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide: Lacks the methoxy groups, which can affect its chemical and biological properties.
The presence of methoxy groups and the specific positioning of the nitro group in this compound make it unique, potentially offering different biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H13N3O5S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C16H13N3O5S/c1-23-12-7-9(11(19(21)22)8-13(12)24-2)15(20)18-16-17-10-5-3-4-6-14(10)25-16/h3-8H,1-2H3,(H,17,18,20) |
InChI Key |
XOSPPDCMZUZRGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B11023192.png)
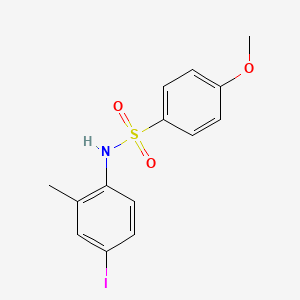
![2,2-dimethyl-1-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}propan-1-one](/img/structure/B11023205.png)
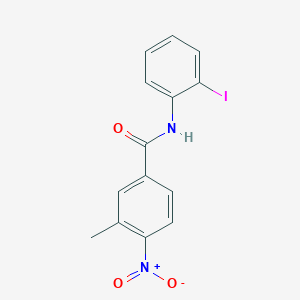
![(2R)-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11023218.png)

![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B11023226.png)
![Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate](/img/structure/B11023235.png)
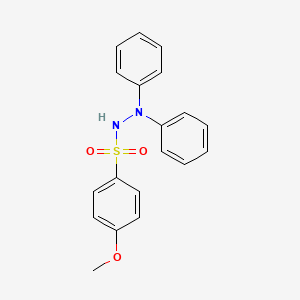
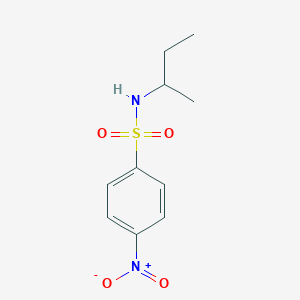
methanone](/img/structure/B11023268.png)
![2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11023275.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B11023282.png)
